3-(2,5-二氧代吡咯烷-1-基)丙酸

描述

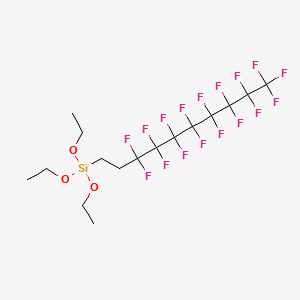

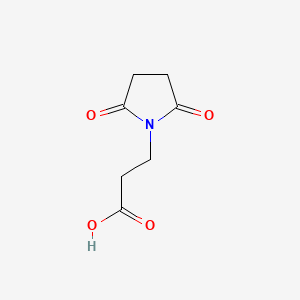

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质-蛋白质相互作用研究

该化合物,也称为 DSSO 交联剂,被广泛用于通过交联质谱 (XL-MS) 研究蛋白质-蛋白质相互作用 (PPI) 。它是一种双功能、靶向胺的含亚砜交联剂,可以穿透膜,并具有两个 NHS 酯,用于靶向赖氨酸残基。 DSSO 交联剂具有 10.1 Å 的间隔臂和两个相邻中心亚砜的对称 C-S 可裂解键,裂解后,产生标记的肽段,以便通过串联 MS 中的碰撞诱导解离进行明确鉴定 。

结构动力学的阐明

DSSO 交联剂为蛋白质内部结构动力学的量化提供了关键数据。 它有助于理解各种蛋白质复合物的运动和相互作用,这对新药和治疗策略的开发至关重要 。

新型治疗剂的开发

通过使“不可成药”的蛋白质靶标的研究成为可能,DSSO 交联剂有助于寻找新的治疗剂。 它允许研究人员探测作为复合物起作用的蛋白质,而这些蛋白质通常难以用传统的小分子药物靶向 。

定量交联质谱

该化合物在开发定量交联质谱平台方面至关重要。 此类平台用于蛋白质复合物的比较结构分析,提供对其功能以及与其他分子相互作用的见解 。

膜蛋白分析

由于其膜可渗透性,DSSO 交联剂在膜蛋白的分析中特别有用。 这些蛋白质在细胞过程中起着至关重要的作用,并且是药物发现的重要靶标 。

细胞代谢研究

虽然没有直接提及所讨论的化合物,但类似的化合物已被研究其对细胞培养趋势和重组中国仓鼠卵巢 (rCHO) 细胞代谢的影响 。考虑到其结构相似性,这表明 3-(2,5-二氧代吡咯烷-1-基)丙酸在代谢研究中的潜在应用。

未来方向

作用机制

Target of Action

The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is noted as a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

The specific mode of action of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is used in proteomics research , indicating that it may interact with proteins or peptides to exert its effects.

Biochemical Pathways

The biochemical pathways affected by 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.

Result of Action

The molecular and cellular effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Its use in proteomics research suggests that it may have effects on protein structure or function.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , indicating that it may be stable under normal environmental conditions.

生化分析

Biochemical Properties

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the modification and interaction with proteins and enzymes. It is known to interact with human serum albumin (HSA), enhancing the stability and half-life of conjugated molecules . This interaction is facilitated by the compound’s ability to form stable conjugates with proteins, thereby influencing their biochemical properties and functions.

Cellular Effects

The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, when conjugated with aptamers, it enhances their binding affinity to target proteins, thereby modulating cell signaling pathways and promoting specific cellular responses . Additionally, it can affect gene expression by stabilizing the interaction between aptamers and their target molecules, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can form stable conjugates with proteins and enzymes, thereby influencing their activity. For example, it has been used in the synthesis of hybrid molecules that exhibit significant anticonvulsant and analgesic activities by binding to neuronal sodium channels and L-type calcium channels . These interactions result in the inhibition or activation of specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects, such as analgesic and anticonvulsant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical and cellular processes.

属性

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISPNNORVOBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288943 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-76-5 | |

| Record name | 5724-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。